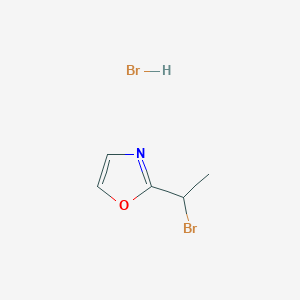
2-(1-Bromoethyl)-1,3-oxazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of 1,3-oxazole derivatives. One common method is the reaction of 1,3-oxazole with bromoethane in the presence of a strong acid like hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of hydrobromic acid and bromoethane remains consistent, but the process is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromoethyl)-1,3-oxazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl-oxazole, thiocyanatoethyl-oxazole, and methoxyethyl-oxazole.
Oxidation: Products include oxazole carboxylic acids and oxazole ketones.
Reduction: The major product is 2-ethyl-1,3-oxazole.
Aplicaciones Científicas De Investigación
2-(1-Bromoethyl)-1,3-oxazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromoethyl)-1,3-oxazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Bromoethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide
Uniqueness
2-(1-Bromoethyl)-1,3-oxazole hydrobromide is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to pyridine and imidazole derivatives. The presence of both oxygen and nitrogen in the ring enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H7Br2NO |
|---|---|
Peso molecular |
256.92 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)-1,3-oxazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNO.BrH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
Clave InChI |
NNMHGXJXLUYOAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CO1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
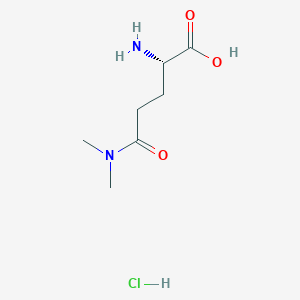
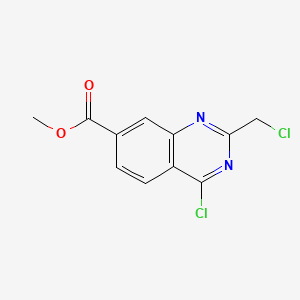
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)
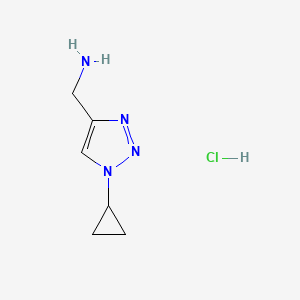

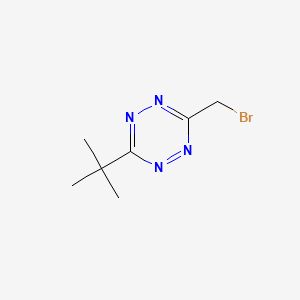
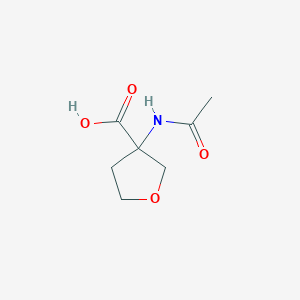
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
